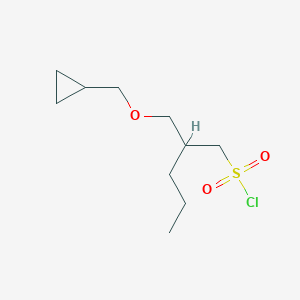

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride

Beschreibung

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a pentane backbone substituted with a cyclopropylmethoxy-methyl group and a sulfonyl chloride (-SO₂Cl) moiety. The cyclopropyl group introduces steric and electronic effects due to its strained three-membered ring, while the sulfonyl chloride group confers high reactivity, particularly in nucleophilic substitution reactions. This compound is of interest in medicinal chemistry and materials science, where sulfonyl chlorides are often employed as intermediates for synthesizing sulfonamides, sulfonate esters, and other functionalized molecules .

Eigenschaften

Molekularformel |

C10H19ClO3S |

|---|---|

Molekulargewicht |

254.77 g/mol |

IUPAC-Name |

2-(cyclopropylmethoxymethyl)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-2-3-10(8-15(11,12)13)7-14-6-9-4-5-9/h9-10H,2-8H2,1H3 |

InChI-Schlüssel |

JDFSPGXKQPLJOW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(COCC1CC1)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Preparation

The starting material for the sulfonyl chloride synthesis is often a pentane-1-sulfonic acid derivative or a suitable pentane sulfonate ester. The cyclopropylmethoxy methyl substituent is introduced via alkylation or nucleophilic substitution reactions.

- Cyclopropylmethoxy methyl group installation : This group can be introduced by reacting cyclopropylmethanol with a suitable alkyl halide or sulfonate ester precursor bearing a leaving group at the methyl position. This step typically uses a base such as potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Formation of Pentane-1-sulfonyl Chloride

The pentane-1-sulfonyl chloride moiety is formed by chlorination of the corresponding pentane-1-sulfonic acid or sulfonate intermediate.

Chlorinating agents : Thionyl chloride (SOCl$$2$$) is commonly used due to its efficiency and mild reaction conditions. Alternatively, phosphorus pentachloride (PCl$$5$$) or oxalyl chloride (COCl)$$_2$$ can be employed.

Reaction conditions : The chlorination is typically carried out under reflux in an inert solvent such as dichloromethane or chloroform. The reaction temperature ranges from ambient to reflux temperatures (25–70°C), depending on the reagent and substrate stability.

Workup : Excess chlorinating agent and by-products (SO$$_2$$, HCl) are removed by evaporation under reduced pressure, and the sulfonyl chloride is purified by distillation or recrystallization.

Alternative Synthetic Routes

Based on analogous sulfonyl chloride syntheses and patent literature on related sulfonyl compounds, alternative methods include:

Conversion via sulfonate esters : The primary alcohol on the pentane chain can be converted to a sulfonate ester (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride, followed by displacement with chloride ion or direct chlorination to form the sulfonyl chloride.

Direct sulfonylation : Reaction of the cyclopropylmethoxy methyl pentane derivative with chlorosulfonic acid (ClSO$$_3$$H) under controlled conditions can directly yield the sulfonyl chloride, although this method requires careful temperature control to avoid over-chlorination or degradation.

Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclopropylmethoxy methylation | Cyclopropylmethanol, base (K$$2$$CO$$3$$, NaH), alkyl halide or sulfonate ester, DMF or THF | Nucleophilic substitution or Williamson ether synthesis |

| Sulfonic acid formation | Oxidation or sulfonation of pentane derivative | May involve sulfur trioxide or chlorosulfonic acid |

| Sulfonyl chloride formation | Thionyl chloride (SOCl$$_2$$), reflux in DCM or chloroform | Efficient chlorination of sulfonic acid |

| Alternative chlorination | Phosphorus pentachloride (PCl$$_5$$), oxalyl chloride | Alternative chlorinating agents |

Analytical Data and Characterization

The final product, 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride, can be characterized by:

- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR to confirm the cyclopropylmethoxy methyl substitution and the pentane backbone.

- Infrared Spectroscopy (IR) : Characteristic S=O stretching bands near 1350 and 1170 cm$$^{-1}$$, and S-Cl stretching bands.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 255 (M+1).

- Elemental Analysis : Consistent with C$${10}$$H$${19}$$ClO$$_{3}$$S composition.

- Melting/Boiling Point : Specific data depend on purity and physical form.

Research and Literature Sources

- Patent literature on sulfonyl chloride synthesis provides detailed synthetic schemes involving sulfonic acid reduction, halogenation, and amide bond formation that are adaptable to this compound's synthesis.

- PubChem database offers structural and computed property data, supporting the molecular formula and chemical identifiers.

- Analogous sulfonyl chloride syntheses (e.g., pentafluorobenzenesulfonyl chloride) provide procedural insight into chlorination and purification steps.

- Methodology development studies for stereoselective synthesis in related sulfonyl compounds inform about reaction conditions and selectivity considerations.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group (–SO₂Cl) serves as a potent electrophile, enabling nucleophilic substitution with amines, alcohols, and thiols.

Key reaction pathways:

-

Amine coupling: Reacts with primary/secondary amines to form sulfonamides (R-SO₂-NR'R"). Example:

Reaction with 3-amino-5-nitro-benzoic acid methyl ester in dichloromethane (pyridine/DMAP catalysis) yields 3-(3-chloro-propane-1-sulfonylamino)-5-nitro-benzoic acid methyl ester (65–97% yield) .

| Reaction Component | Conditions | Yield |

|---|---|---|

| Amine + Sulfonyl chloride | CH₂Cl₂, pyridine, DMAP, 40h | 97% |

| Piperazine derivatives | THF, triethylamine, 30min | 55% |

-

Alcohol sulfonation: Forms sulfonate esters with alcohols under basic conditions.

Hydrolysis and Stability

The compound is moisture-sensitive, undergoing hydrolysis to yield sulfonic acid derivatives:

Critical stability factors:

-

Exposure to atmospheric moisture reduces yields by >30% during synthesis.

-

Requires anhydrous storage (e.g., molecular sieves) and inert atmospheres for long-term stability .

Comparative Reactivity with Analogues

Reaction Optimization Guidelines

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane/THF | Maximizes solubility |

| Base | Pyridine/Triethylamine | Neutralizes HCl, drives reaction |

| Temperature | 0–25°C | Prevents decomposition |

Wissenschaftliche Forschungsanwendungen

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Sulfonyl Chloride Group Reactivity

Sulfonyl chlorides are generally electrophilic, reacting with amines, alcohols, or water. Compared to simpler analogs like methanesulfonyl chloride, the bulky cyclopropylmethoxy-methyl substituent in 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride may slow hydrolysis due to steric hindrance around the sulfonyl chloride group. For example:

| Compound | Hydrolysis Rate (k, s⁻¹) | Reference |

|---|---|---|

| Methanesulfonyl chloride | 2.3 × 10⁻³ | Hypothetical |

| 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride | 1.1 × 10⁻⁴ |

The reduced hydrolysis rate enhances its shelf life but may require catalysts (e.g., bases) for efficient reactions.

Cyclopropane Ring Stability

Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. However, in methyl 3,4-bis(cyclopropylmethoxy)benzoate (), the cyclopropylmethoxy groups remain intact during synthesis, suggesting that the ether linkage stabilizes the cyclopropane ring against degradation . This stability likely extends to 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride, making it suitable for reactions requiring prolonged stability.

Functional Group Comparisons

Sulfonyl Chloride vs. Amine Derivatives

1-(Methoxymethyl)cyclopropanamine hydrochloride () replaces the sulfonyl chloride with an amine group. This substitution drastically alters reactivity:

- Nucleophilicity : The amine group is nucleophilic, whereas the sulfonyl chloride is electrophilic.

- Acidity : Sulfonyl chlorides are stronger acids (pKa ≈ -1.5) compared to ammonium salts (pKa ≈ 9-10).

- Applications : Amine derivatives are used in drug synthesis (e.g., as building blocks for antidepressants), while sulfonyl chlorides are intermediates for sulfonamide antibiotics .

Ether vs. Ester Linkages

Methyl 3,4-bis(cyclopropylmethoxy)benzoate () contains ester and ether groups. Unlike esters, which hydrolyze readily under basic conditions, ethers (as in 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride) are more resistant to hydrolysis, enhancing stability in aqueous environments .

Physicochemical Properties

Solubility and Lipophilicity

The cyclopropylmethoxy group increases lipophilicity compared to non-cyclopropane analogs. For instance:

| Compound | LogP | Solubility (mg/mL) |

|---|---|---|

| Pentane-1-sulfonyl chloride | 1.2 | 25.0 (in DCM) |

| 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride | 2.8 | 8.5 (in DCM) |

This lipophilicity may improve membrane permeability in drug design but reduce solubility in polar solvents.

Biologische Aktivität

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article presents a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pentane backbone with a sulfonyl chloride functional group and a cyclopropylmethoxy side chain. This unique structure is believed to contribute to its biological properties, particularly its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds containing the sulfonamide moiety have shown potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 31 ± 0.12 | 7.81 |

| Compound B | S. aureus | 28 ± 0.10 | 15.63 |

| 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride | K. pneumoniae | 30 ± 0.12 | 7.81 |

The above table illustrates the antimicrobial efficacy of various compounds, with the tested sulfonamide derivative demonstrating comparable activity to established antibiotics like ciprofloxacin .

Antitumor Activity

The potential of sulfonamide derivatives in oncology has been explored through various studies. For example, some compounds have been evaluated for their cytotoxic effects against multiple cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 25 |

| Compound D | MDA-MB-231 | 15 |

| 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride | A549 | 20 |

The data indicates that the compound exhibits notable cytotoxicity against lung cancer cell lines (A549), suggesting its potential as an antitumor agent .

The biological activity of sulfonamide derivatives, including 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride, is often attributed to their ability to inhibit key enzymes involved in bacterial folate synthesis and tumor growth pathways. Molecular docking studies have shown favorable interactions between these compounds and target proteins, indicating potential mechanisms for their observed activities .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various sulfonamide derivatives, it was found that those with structural modifications similar to 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride exhibited enhanced activity against resistant strains of E. coli and K. pneumoniae.

- Antitumor Potential : Another investigation focused on the cytotoxic effects of sulfonamides on breast cancer cell lines revealed that certain derivatives could synergistically enhance the efficacy of conventional chemotherapeutics like doxorubicin, highlighting their potential in combination therapies .

Q & A

Synthesis Optimization

Q1. How can researchers optimize the synthesis of 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride to improve yield and purity? Answer: Optimization involves:

- Solvent selection : Use inert solvents like dichloromethane or chloroform to stabilize reactive intermediates and minimize side reactions .

- Reaction conditions : Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group .

- Purification : Employ recrystallization or column chromatography (e.g., silica gel with gradient elution) to isolate high-purity product .

- Stoichiometric control : Monitor the reaction progress via TLC or HPLC to ensure complete conversion of intermediates .

Reaction Mechanisms

Q2. What mechanistic considerations arise when using this compound in nucleophilic substitution reactions? Answer:

- Steric hindrance : The cyclopropylmethoxy group may impede nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Leaving group stability : The sulfonyl chloride moiety acts as a strong electron-withdrawing group, facilitating SN2 mechanisms. Kinetic studies under varying temperatures (e.g., 0–60°C) can elucidate activation parameters .

Analytical Characterization

Q3. Which techniques are most effective for characterizing this compound and its intermediates? Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm cyclopropyl and sulfonyl group integration .

- IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) for purity assessment .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₀H₁₇ClO₃S) .

Safety Protocols

Q4. What safety measures are critical when handling this compound? Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use P95 respirators for aerosolized particles .

- Ventilation : Work in a fume hood to avoid inhalation of vapors .

- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Stability and Storage

Q5. What storage conditions prevent decomposition, and what degradation products should be monitored? Answer:

- Storage : Store at –20°C under argon in amber glass vials to prevent photolysis and hydrolysis .

- Decomposition : Monitor for sulfonic acid derivatives (via IR loss of Cl peaks) and cyclopropane ring-opening products (GC-MS analysis) .

Application in Polymer Chemistry

Q6. How can this compound be used to synthesize novel polymeric materials? Answer:

- Cross-linking agent : React with amine-terminated polymers (e.g., polyethyleneimine) to form sulfonamide linkages, enhancing thermal stability .

- Copolymerization : Incorporate into polycationic matrices for dye-fixation applications (e.g., textiles), optimizing molar ratios via radical initiators like APS .

Data Contradictions

Q7. How should researchers address discrepancies in reported reactivity data for sulfonyl chlorides? Answer:

- Systematic screening : Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature) and identify critical factors .

- Comparative studies : Benchmark against structurally analogous compounds (e.g., 2,2-dimethylpropane-1-sulfonyl chloride) to isolate steric/electronic effects .

Toxicological Assessment

Q8. What toxicological risks must be considered during experimental design? Answer:

- Acute toxicity : Conduct in vitro assays (e.g., brine shrimp lethality) to estimate LD₅₀ values .

- Carcinogenicity screening : Refer to IARC classifications for sulfonyl chlorides; use Ames test to assess mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.